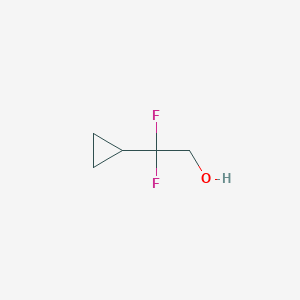

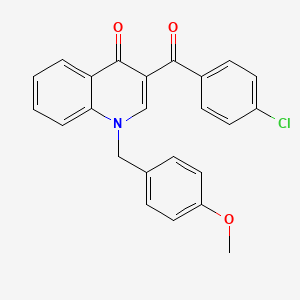

![molecular formula C9H11N3S B2453523 N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine CAS No. 64334-41-4](/img/structure/B2453523.png)

N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine” is a chemical compound with the molecular formula C9H11N3S . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of “N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine” involves several steps. One method involves the reaction of 4 (0.2 g, 1.2 mmol) with phenyl isothiocyanate (0.160 g, 1.2 mmol) and triethylamine (0.36 g, 3.6 mmol) in dichloromethane (3 ml). The product obtained was a white solid .Molecular Structure Analysis

The molecular structure of “N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine” is complex. It has a molecular weight of 193.27 . Unfortunately, the exact structure is not provided in the sources.Aplicaciones Científicas De Investigación

-

Efficient visible/NIR light-driven uncaging of hydroxylated thiazole orange-based caged compounds in aqueous media

- Application Summary : This study developed hydroxylated thiazole orange (HTO) derivatives as visible-light-sensitive photoremovable protecting groups (PPGs) with high uncaging cross sections in aqueous solution .

- Methods of Application : The study used one-photon visible or two-photon near-infrared light-sensitive caged compounds for biological applications .

- Results : The HTO-caged glutamate was able to activate N-methyl-D-aspartic acid receptors in Xenopus oocytes and mammalian cells with green-light illumination .

-

Benzo [d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria

- Application Summary : This research focused on the discovery of novel compounds which inhibit quorum sensing without being antibiotic .

- Methods of Application : The study designed, synthesized, and evaluated a library of fifteen benzo [d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds .

- Results : Three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1 and 45.5 μg mL−1, respectively .

-

Computer-aided structure-based optimization of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives as DNA gyrase B inhibitors

- Application Summary : This research focused on the development of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives that act as inhibitors of bacterial DNA gyrase B (GyrB), an enzyme involved in bacterial DNA replication .

- Methods of Application : The study used a combination of theoretical and experimental techniques to analyze the molecular interactions that stabilize the molecular complexes .

- Results : The study synthesized and tested three new DNA gyrase inhibitors, two of which exhibit significant inhibitory activity .

-

Structural Modifications of Neuroprotective anti-Parkinsonian (-)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264)

- Application Summary : This research focused on the structural modifications of a compound related to “N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine” known as D-264, which has shown neuroprotective effects in Parkinson’s disease .

- Methods of Application : The study involved the synthesis and testing of various structural modifications of D-264 .

- Results : The study aimed to improve the in vivo efficacy of the parent molecule .

-

Computer-aided structure-based optimization of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives as DNA gyrase B inhibitors

- Application Summary : This research focused on the development of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives that act as inhibitors of bacterial DNA gyrase B (GyrB), an enzyme involved in bacterial DNA replication .

- Methods of Application : The study used a combination of theoretical and experimental techniques to analyze the molecular interactions that stabilize the molecular complexes .

- Results : The study synthesized and tested three new DNA gyrase inhibitors, two of which exhibit significant inhibitory activity .

-

Structural Modifications of Neuroprotective anti-Parkinsonian (-)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264)

- Application Summary : This research focused on the structural modifications of a compound related to “N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine” known as D-264, which has shown neuroprotective effects in Parkinson’s disease .

- Methods of Application : The study involved the synthesis and testing of various structural modifications of D-264 .

- Results : The study aimed to improve the in vivo efficacy of the parent molecule .

Propiedades

IUPAC Name |

6-N,6-N-dimethyl-1,3-benzothiazole-2,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUFLOLNQPJBDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2453441.png)

![1-[1-(2-Chlorophenyl)ethyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2453443.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453445.png)

![2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2453446.png)

![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2453448.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2453449.png)

![3-(3-methoxyphenyl)-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2453460.png)